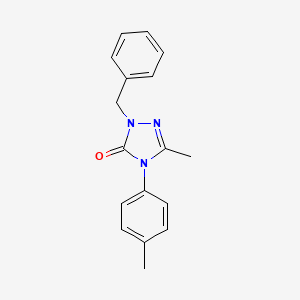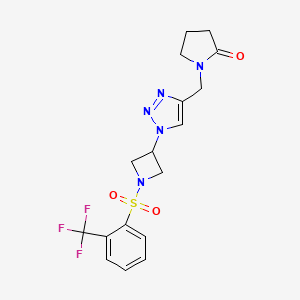![molecular formula C24H28N4O B2879281 4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223812-38-0](/img/structure/B2879281.png)
4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a piperidine moiety, and an azetidine ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps. One common method starts with the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . Another approach involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled environments to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin. It is most efficacious as a releaser of norepinephrine . This compound may also function as a monoamine oxidase inhibitor (MAOI), affecting neurotransmitter levels in the brain .
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Shares the piperidine moiety and is known for its dopamine-releasing properties.
N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1: Contains a similar piperidine structure and is used in various chemical applications.
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide: Another compound with a benzylpiperidine core, used in medicinal chemistry.
Uniqueness
4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile is unique due to its combination of a pyridine ring, a piperidine moiety, and an azetidine ring
特性
IUPAC Name |
4-[2-(1-benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-24(2)17-28(23(29)20-8-11-26-21(14-20)15-25)22(24)19-9-12-27(13-10-19)16-18-6-4-3-5-7-18/h3-8,11,14,19,22H,9-10,12-13,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRGCLCENAXTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC(=NC=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
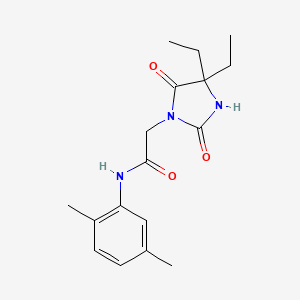
![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)
![4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2879204.png)
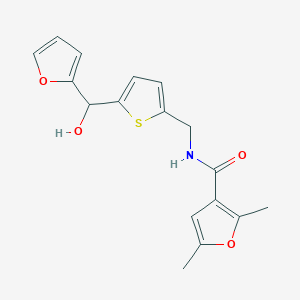
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2879207.png)
![1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879209.png)
![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)
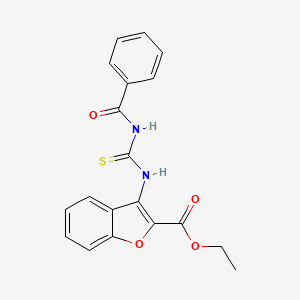
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide](/img/structure/B2879214.png)
![4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2879215.png)
![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2879216.png)
